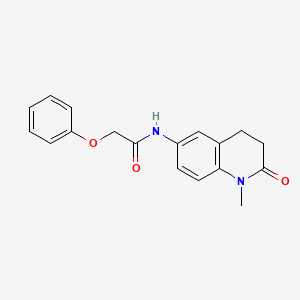

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Descripción

Propiedades

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20-16-9-8-14(11-13(16)7-10-18(20)22)19-17(21)12-23-15-5-3-2-4-6-15/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPIJQZHQIKPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted phenoxyacetamide derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit notable anticancer properties. For instance, compounds similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide have been shown to induce apoptosis in various cancer cell lines. A study reported that certain derivatives achieved IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating potent anticancer efficacy .

1.2 Antimicrobial Effects

Tetrahydroquinoline derivatives are also recognized for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections .

1.3 Neuroprotective Effects

The compound has been studied for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. Some studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthetic pathways leading to this compound involve various chemical reactions that enhance its pharmacological profile.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

4.1 Study on Anticancer Activity

A study demonstrated that a specific derivative exhibited significant cytotoxicity against pancreatic cancer cell lines with an IC50 value of 1.4 µM . The study also explored the compound's ability to induce cell cycle arrest at the G2/M phase.

4.2 Neuroprotective Study

In a preclinical model of Alzheimer's disease, this compound showed promise in reducing neuroinflammation and protecting neuronal integrity against amyloid-beta toxicity .

Mecanismo De Acción

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with several analogues, particularly in its acetamide-linked aromatic systems. Key comparisons are summarized below:

Key Observations:

Core Heterocycles: The target compound’s tetrahydroquinoline core differs from the quinoxaline in and the dihydroisoquinoline/benzodioxin in .

Synthetic Efficiency: reports a high yield (90.2%) for quinoxaline-based acetamides, suggesting robust coupling conditions (reflux with triethylamine). Similar methods might apply to the target compound, though optimization may be required .

Thermal Stability: The quinoxaline derivative’s high melting point (230–232°C) indicates strong crystalline packing, likely due to planar aromatic systems. The target compound’s melting point remains unstudied but could differ due to its non-planar tetrahydroquinoline core .

Functional Group Impact on Bioactivity (Speculative)

While biological data for the target compound are absent, structural parallels to known bioactive molecules suggest hypotheses:

- Phenoxyacetamide Group: The phenoxy moiety may engage in π-π stacking with aromatic residues in enzyme active sites, a feature shared with kinase inhibitors.

- Tetrahydroquinoline vs.

Gaps in Current Knowledge

Synthesis: No explicit protocols or yields are reported for the target compound.

Physicochemical Data : Melting point, solubility, and stability data are lacking.

Biological Studies: No evidence of enzymatic or cellular activity assays.

Actividad Biológica

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a phenoxyacetamide substituent. This structural configuration is believed to contribute to its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 325.38 g/mol |

| Molecular Formula | C19H20N2O3 |

| LogP | 2.7258 |

| Polar Surface Area | 45.871 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide group within the compound may mimic natural substrates, allowing it to inhibit enzyme activity effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can disrupt cellular processes and lead to therapeutic effects.

- DNA Interaction : The quinoline moiety may intercalate with DNA, potentially affecting gene expression and cellular proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity :

Studies have highlighted its potential as an anticancer agent through the activation of protein kinase M2 (PKM2), which plays a critical role in cancer metabolism and cell proliferation. Derivatives of this compound have demonstrated low nanomolar potency against PKM2 with selectivity over other isoforms.

Antimicrobial Properties :

The sulfonamide group suggests potential antimicrobial activity, making it a candidate for further exploration in treating infections.

Case Studies

Several studies have investigated the biological activity of related compounds and derivatives:

- PKM2 Activation : A study demonstrated that derivatives of tetrahydroquinoline compounds could activate PKM2 effectively, leading to reduced tumor growth in preclinical models.

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has provided insights into how modifications to the chemical structure can enhance potency and selectivity against specific targets .

- Enzyme Inhibition Assays : In vitro assays have shown that related compounds exhibit significant inhibition of enzymes involved in critical metabolic pathways, supporting their potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydroquinoline core. A common approach includes:

- Cyclization : Acid- or base-catalyzed cyclization of substituted aniline precursors to form the 1-methyl-2-oxo-tetrahydroquinoline scaffold .

- Amide coupling : Reaction of the tetrahydroquinoline intermediate with phenoxyacetic acid derivatives using coupling agents like EDC/HOBt or DCC .

- Purification : Flash chromatography (e.g., Biotage systems) with gradients of ethyl acetate/hexane or methanol/dichloromethane improves purity. Confirm purity via HPLC (>95%) and NMR .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions .

- Spectroscopy : H/C NMR to confirm proton environments and carbonyl resonances. IR spectroscopy verifies amide (C=O, ~1650 cm) and ether (C-O, ~1250 cm) functional groups .

Q. What are the key stability considerations for this compound under varying conditions?

- pH stability : Assess via accelerated stability studies in buffered solutions (pH 3–9). Tetrahydroquinoline derivatives often degrade under strong acidic/basic conditions due to hydrolysis of the lactam ring .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

- Chiral SFC : Employ supercritical fluid chromatography with chiralpak AD-H columns and CO/isopropyl alcohol (50:50) mobile phases. Optimize flow rates (e.g., 50 mL/min) and monitor at 254 nm .

- Asymmetric synthesis : Use chiral auxiliaries (e.g., homoproline derivatives) during cyclization to control stereochemistry .

Q. What computational methods are suitable for predicting the compound’s biological target interactions?

- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., GABA-A or kinase targets). Energy-minimized 3D structures from Mercury CSD improve accuracy .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bonding patterns with active site residues .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

- SAR studies : Replace the phenoxy group with fluorinated or methoxy analogs to modulate lipophilicity. Test in vitro for cytotoxicity (MTT assay) and enzyme inhibition (IC determination) .

- Pharmacokinetics : Introduce sulfonyl or piperidine groups to enhance blood-brain barrier penetration. Evaluate metabolic stability using liver microsome assays .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Assay standardization : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity). Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and crystallographic databases (CSD) to identify outliers caused by impurities or stereochemical variability .

Methodological Notes

- Synthetic optimization : Monitor reaction intermediates via LC-MS to avoid side products like N-oxide derivatives .

- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands for handling twinned data in high-symmetry space groups .

- Bioactivity validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm target binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.